molecular formula C23H23BrN2O3 B14111432 1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14111432
M. Wt: 455.3 g/mol
InChI Key: GKJJOADDFBPJLA-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a diethylaminoethyl side chain suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the diethylaminoethyl side chain: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or quinones.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield dehalogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its interaction with molecular targets. Possible mechanisms include:

    Binding to enzymes or receptors: Inhibiting or activating biological pathways.

    Intercalation into DNA: Affecting gene expression.

    Radical scavenging: Acting as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Fluorophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs

Properties

Molecular Formula

C23H23BrN2O3

Molecular Weight

455.3 g/mol

IUPAC Name

1-(3-bromophenyl)-2-[2-(diethylamino)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23BrN2O3/c1-3-25(4-2)12-13-26-20(15-8-7-9-16(24)14-15)19-21(27)17-10-5-6-11-18(17)29-22(19)23(26)28/h5-11,14,20H,3-4,12-13H2,1-2H3

InChI Key

GKJJOADDFBPJLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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